molecular formula C9H6F3N3O B11877628 7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11877628
M. Wt: 229.16 g/mol
InChI Key: XRHQWGMXEMOHPH-UHFFFAOYSA-N
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Description

7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. These compounds are known for their diverse chemical and biological activities, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aminopyridine derivatives with difluoromethyl and fluoro substituents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of green solvents are often employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Amino-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Properties

Molecular Formula

C9H6F3N3O

Molecular Weight

229.16 g/mol

IUPAC Name

7-amino-2-(difluoromethyl)-9-fluoropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H6F3N3O/c10-5-1-4(13)3-15-7(16)2-6(8(11)12)14-9(5)15/h1-3,8H,13H2

InChI Key

XRHQWGMXEMOHPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=CC(=O)N2C=C1N)C(F)F)F

Origin of Product

United States

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